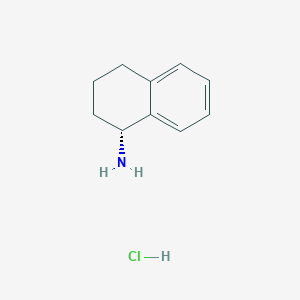

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride

Descripción general

Descripción

®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of tetrahydronaphthalene, featuring an amine group attached to the first carbon of the tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a hydrogenation reactor where the nitro compound is reduced in the presence of a palladium or platinum catalyst under controlled temperature and pressure conditions.

Types of Reactions:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The nitro precursor can be reduced to form the amine.

Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: The primary amine.

Substitution: N-substituted tetrahydronaphthalenes.

Aplicaciones Científicas De Investigación

1.1. Anti-Tuberculosis Activity

One of the most promising applications of (R)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is in the development of novel anti-tuberculosis agents. Recent studies have identified tetrahydronaphthalene amides (THNAs), which include this compound, as effective inhibitors of the mycobacterial ATP synthase enzyme. This enzyme is crucial for the energy metabolism of Mycobacterium tuberculosis (M.tb), making it a valid target for drug development.

- Key Findings:

- THNAs exhibited potent in vitro growth inhibition of M.tb with minimal inhibitory concentrations (MICs) lower than 1 µg/mL.

- Some derivatives showed improved pharmacokinetic profiles compared to existing treatments like bedaquiline, addressing concerns related to persistence and side effects associated with current therapies .

1.2. Cholinesterase Inhibition

Another significant application of this compound is in the design of cholinesterase inhibitors for Alzheimer's disease treatment. Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is recognized as an effective strategy for enhancing cholinergic neurotransmission.

- Research Highlights:

- Novel analogues based on tetrahydronaphthalene scaffolds have been synthesized and evaluated for their ability to inhibit AChE and BChE.

- Structure-activity relationship studies indicate that specific substitutions on the tetrahydronaphthalene core can significantly enhance inhibitory potency against these enzymes .

2.1. Optimization of Drug Candidates

SAR studies are crucial for understanding how modifications to the chemical structure of this compound can influence its biological activity.

| Compound | Modification | Activity Level | Notes |

|---|---|---|---|

| THNA 1 | Methyl group at position 5 | High | Potent against M.tb |

| THNA 2 | Ethyl group at position 8 | Moderate | Improved selectivity |

| THNA 3 | Hydroxyl substitution | Low | Reduced activity |

These findings suggest that careful structural modifications can lead to compounds with enhanced therapeutic profiles.

3.1. Development of Anti-TB Agents

A comprehensive study involving the synthesis and evaluation of various THNA derivatives demonstrated that certain compounds not only inhibited M.tb growth effectively but also exhibited favorable safety profiles in preclinical models.

3.2. Alzheimer’s Disease Research

In another case study focusing on Alzheimer's disease, researchers synthesized a series of tetrahydronaphthalene derivatives and tested their efficacy as cholinesterase inhibitors. The results indicated that some compounds achieved IC50 values lower than those of established drugs like donepezil.

Mecanismo De Acción

The mechanism of action of ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecule.

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the ®-configuration, which may affect its biological activity.

1-Naphthylamine: An aromatic amine with different reactivity and applications.

2-Naphthylamine: Another aromatic amine with distinct properties.

Uniqueness: ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall reactivity. This stereochemistry can lead to different pharmacological profiles compared to its non-chiral or differently substituted counterparts.

Actividad Biológica

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, applications in pharmaceutical development, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHN·HCl. It is characterized by a tetrahydronaphthalene core structure, which contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neurological Effects : The compound is noted for its potential in developing treatments for neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly serotonin receptors.

- Receptor Interactions : Research indicates that this compound can act as a ligand for various receptors, including serotonin (5-HT) receptors. Its agonistic activity at these receptors suggests a role in modulating mood and anxiety-related pathways .

- Pharmacological Applications : It serves as an intermediate in the synthesis of drugs targeting conditions such as depression and anxiety disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system (CNS) applications .

Case Studies

- Serotonin Receptor Agonism : A study focused on the design of selective serotonin 5-HT receptor agonists demonstrated that compounds similar to (R)-1,2,3,4-tetrahydronaphthalen-1-amine exhibit high affinity and selectivity for these receptors. The findings suggest that modifications to the tetrahydronaphthalene structure could enhance receptor binding and efficacy .

- Neuroprotective Properties : Investigations into the neuroprotective effects of related compounds have shown that they can mitigate oxidative stress and reduce neuronal damage in models of neurodegeneration. This highlights the potential of this compound in treating neurodegenerative diseases .

Tables of Biological Activity

| Biological Activity | Description |

|---|---|

| Serotonin Receptor Agonism | Acts on 5-HT receptors influencing mood and anxiety pathways |

| Neuroprotective Effects | Reduces oxidative stress and neuronal damage |

| Pharmaceutical Intermediate | Key role in synthesizing drugs for neurological disorders |

| Potential for CNS Applications | Ability to cross the blood-brain barrier enhances therapeutic efficacy |

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound binds to serotonin receptors with varying affinities depending on structural modifications. This binding can lead to downstream signaling effects that influence neurotransmitter release and neuronal excitability.

- Oxidative Stress Modulation : By interacting with cellular pathways involved in oxidative stress responses, it may protect against cellular damage associated with neurodegenerative conditions.

Análisis De Reacciones Químicas

Acylation Reactions

This compound readily undergoes acylation to form amide derivatives. The primary amine reacts with acylating agents under controlled conditions:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Ethyl formate | 80°C, 14 hours | N-Formyl derivative | 63% | |

| Trifluoroacetic anhydride | 0–20°C, DCM, triethylamine | N-Trifluoroacetylated derivative | 80% |

Experimental data from demonstrates that ethyl formate achieves selective formylation without requiring protective groups, while trifluoroacetic anhydride efficiently introduces electron-withdrawing groups under mild conditions.

Reductive Alkylation

The amine participates in reductive alkylation to generate secondary or tertiary amines. A notable example involves N-methylation:

| Reagent | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| Formamide + LiAlH₄ | THF, reflux | N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Stereochemistry preserved |

This one-pot formylation/reduction sequence (reported in ) maintains the chiral integrity of the starting material, critical for pharmaceutical applications.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound demonstrates reversible protonation behavior:

| Reaction Type | Conditions | Observations | Application | Source |

|---|---|---|---|---|

| Deprotonation | Aqueous NaOH | Free base extraction | Purification steps | |

| Reprecipitation | Diethyl ether | Crystalline salt recovery | Isolation of pure product |

The hydrochloride form enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media .

Nucleophilic Substitution

The amine acts as a nucleophile in SN2 reactions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc-L-Pro-OH | EDC, HOBt, DMF | Peptide-like conjugate | 95% | |

| Benzyl chloride | K₂CO₃, DCM | N-Benzyl derivative | Not reported |

Coupling reactions with carboxylic acids (e.g., Boc-protected proline) highlight its utility in peptidomimetic synthesis .

Catalytic Hydrogenation

While the tetralin ring is already partially saturated, further hydrogenation may occur:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C | H₂ (1 atm), ethanol | Decahydro derivative | Not observed under mild conditions |

Full saturation of the aromatic ring requires elevated pressures and temperatures beyond typical reaction setups.

Propiedades

IUPAC Name |

(1R)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWFIUAXSWCIK-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510409 | |

| Record name | (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32908-40-0 | |

| Record name | (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.